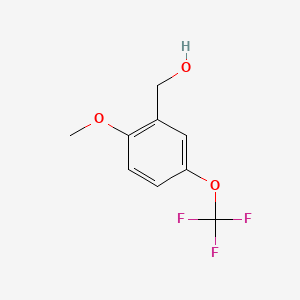

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Overview

Description

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3O3 and its molecular weight is 222.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a versatile compound used in various synthesis and functionalization processes. For instance, a study by Marrec et al. (2010) demonstrated the trifluoromethoxylation of aliphatic substrates, where a trifluoromethoxide anion was generated to substitute activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This was the first instance of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, highlighting the compound's role in advancing synthetic chemistry methodologies (Marrec et al., 2010). Moreover, Poon and Dudley (2006) described a bench-stable pyridinium salt that successfully converts alcohols into benzyl ethers, showcasing the compound's application in simplifying benzylation processes (Poon & Dudley, 2006).

Crystal Structure and Stability

The compound's crystal structure and stability properties have also been a subject of research. Liang (2009) synthesized a related compound and analyzed its orthorhombic crystal structure, providing insights into the molecular geometry and intermolecular interactions which are crucial for understanding the compound's behavior in different chemical environments (Liang, 2009).

Catalytic and Oxidation Reactions

Additionally, this compound has been investigated for its catalytic properties. Yakura et al. (2018) evaluated N-isopropyliodobenzamides as catalysts for the oxidation of alcohols, discovering that certain substituents on the benzene ring of N-isopropyl-2-iodobenzamide significantly increased reactivity. This finding opens up possibilities for the compound's use in environmentally benign catalysis (Yakura et al., 2018).

Photocatalytic and Electrocatalytic Applications

The compound's applications extend to photocatalytic and electrocatalytic domains as well. Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-(trifluoromethyl)benzyl alcohol, on a TiO2 photocatalyst under O2 atmosphere. The study provided valuable insights into the reaction mechanisms and the role of surface complexes, underscoring the compound's potential in photocatalytic oxidation processes (Higashimoto et al., 2009).

Electrophilic and Nucleophilic Properties

Furthermore, the compound's electrophilic and nucleophilic properties were studied by Castagnetti and Schlosser (2002), who found that the trifluoromethoxy group exerted a long-range effect that influenced the basicity of arylmetal compounds, highlighting its potential in facilitating or hindering certain chemical reactions (Castagnetti & Schlosser, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound can undergo nucleophilic substitution reactions , which could potentially influence its interaction with its targets.

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the compound’s biological activity and potential therapeutic effects .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUXBQMYALBYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407498 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562840-50-0 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 562840-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)